molecular formula C11H12N4O4S B4366617 N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide

Cat. No. B4366617
M. Wt: 296.30 g/mol
InChI Key: JKBFYVRTMTXUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide, also known as MNS, is a novel chemical compound that has gained significant attention in the field of scientific research. The compound is synthesized using a unique method and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide involves the inhibition of the target enzymes by binding to their active sites. The compound acts as a competitive inhibitor of carbonic anhydrase and matrix metalloproteinases, thereby preventing the catalytic activity of these enzymes. The inhibition of these enzymes leads to the suppression of various biological processes, including cell proliferation, angiogenesis, and extracellular matrix degradation.
Biochemical and Physiological Effects:
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide has been shown to exhibit several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Moreover, N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide has been shown to possess anti-microbial activity against several pathogenic bacteria. These effects make N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide a promising candidate for the development of new drugs for the treatment of cancer, inflammatory diseases, and infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide in lab experiments include its potent inhibitory activity against several enzymes, its anti-inflammatory, anti-cancer, and anti-microbial properties, and its relatively simple synthesis method. However, the compound has certain limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The potential applications of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide in various fields of scientific research are vast. Some of the future directions for research on N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide include the development of new drugs for the treatment of cancer, inflammatory diseases, and infectious diseases, the study of its potential toxicity and safety, and the exploration of its potential applications in other fields, such as agriculture and environmental science.
In conclusion, N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide is a novel chemical compound that has gained significant attention in the field of scientific research. The compound exhibits potent inhibitory activity against several enzymes, possesses anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential applications in various fields of scientific research. Further studies are needed to determine its safety and efficacy and explore its potential applications in other fields.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and matrix metalloproteinases. Moreover, N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-14-10(6-7-12-14)8-13-20(18,19)11-4-2-9(3-5-11)15(16)17/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBFYVRTMTXUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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